molecular formula C10H12FIN2O2 B2511146 Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate CAS No. 1773562-84-7

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

Cat. No.: B2511146
CAS No.: 1773562-84-7
M. Wt: 338.121
InChI Key: FSFDXQUTGWIXAV-UHFFFAOYSA-N
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Description

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12FIN2O2. It is a derivative of pyridine, featuring both fluorine and iodine substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is primarily used in research and development, particularly in the synthesis of biologically active molecules.

Preparation Methods

The synthesis of tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate typically involves the protection of amines followed by subsequent chemical transformations. One common method includes the reaction of tert-butyl N-hydroxycarbamate with aldehydes in the presence of sodium benzenesulfinate and formic acid. This reaction yields N-(Boc)-protected nitrones, which can then be further reacted with organometallics to form the desired carbamate derivative. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, serving as a versatile building block in organic synthesis. Some of the common reactions include:

    Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form complex molecules.

Common reagents used in these reactions include organometallics, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Synthesis of Biologically Active Compounds: It serves as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.

    Crystallography Studies: The compound is used in the study of crystal structures, where it helps in understanding molecular interactions and conformations.

    Material Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms on the pyridine ring can influence its reactivity and binding affinity to various biological targets. The tert-butyl carbamate group provides stability and can act as a protecting group during chemical transformations .

Comparison with Similar Compounds

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate can be compared with other similar compounds, such as:

  • Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate
  • Tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate
  • Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates

These compounds share similar structural features but differ in their substituents and specific applications.

Properties

IUPAC Name

tert-butyl N-(5-fluoro-4-iodopyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFDXQUTGWIXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=C1I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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